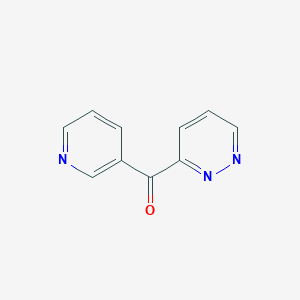

Pyridazin-3-YL(pyridin-3-YL)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazin-3-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10(8-3-1-5-11-7-8)9-4-2-6-12-13-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDVBUWBKQMMNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443362 | |

| Record name | PYRIDAZIN-3-YL(PYRIDIN-3-YL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188630-95-7 | |

| Record name | PYRIDAZIN-3-YL(PYRIDIN-3-YL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridazin 3 Yl Pyridin 3 Yl Methanone and Its Analogues

Established Synthetic Routes to Pyridazinyl Ketones

The formation of a ketone functional group on a pyridazine (B1198779) ring is a key step in assembling the target molecule. Methodologies generally involve either constructing the pyridazine ring from a precursor already containing the necessary carbonyl framework or functionalizing a pre-formed pyridazine ring.

Carbonyl Coupling Strategies involving Pyridazine Moieties

One of the most fundamental approaches to forming pyridazinyl ketones involves the cyclization of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. nih.govresearchgate.net This method builds the pyridazine ring itself and is highly effective for producing pyridazinones and related structures. For instance, the reaction of β-aroylpropionic acids with hydrazine hydrate (B1144303) is a classic route to 6-aryl-3(2H)-pyridazinones. While not directly yielding a ketone at the 3-position, these pyridazinone intermediates can be subsequently modified.

Another strategy involves the reaction of 1,3-diketones in a key Diaza-Wittig reaction step to access pyridazines bearing a ketone group. nih.gov This allows for versatile substitution at position 6 of the heterocyclic ring. Furthermore, Friedel-Crafts acylation can be employed, as demonstrated in the synthesis of a thienylpyridazinone precursor, where thiophene (B33073) was acylated with 3-carbomethoxypropionyl chloride, followed by cyclization with hydrazine hydrate. nih.gov These methods highlight the strategy of incorporating the ketone or a precursor during the formation of the pyridazine ring.

A summary of representative cyclization strategies is presented below.

| Starting Materials | Reagents | Product Type | Reference |

| 1,4-dicarbonyl precursors | Hydrazine | Pyridazine ring | researchgate.net |

| 1,3-diketones | Diaza-Wittig reagents | Pyridazine with ketone group | nih.gov |

| Thiophene, 3-carbomethoxypropionyl chloride | AlCl₃, then Hydrazine hydrate | Thienylpyridazinone | nih.gov |

Cross-Coupling Reactions for Pyridazinyl Ketone Formation

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and these methods are well-suited for functionalizing pyridazine rings. researchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are instrumental in attaching various substituents to a pre-formed pyridazine core. nih.govresearchgate.net

To form a pyridazinyl ketone, a halopyridazine (e.g., 3-chloropyridazine (B74176) or 3-bromopyridazine) can be coupled with an organometallic reagent that contains the desired acyl group or a precursor. For example, a Suzuki-Miyaura reaction could couple a 3-halopyridazine with an arylboronic acid under a carbon monoxide atmosphere (carbonylative coupling) or with a reagent like pyridin-3-ylboronic acid in the presence of a suitable palladium catalyst and ligand to form the desired C-C bond, which is then oxidized to the ketone. The Suzuki-Miyaura reaction has been successfully used to synthesize a variety of π-conjugated molecules based on pyridazine heterocycles by coupling 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids. nih.govnih.govresearchgate.net This demonstrates the feasibility of creating C-C bonds at the 3-position of the pyridazine ring, a crucial step for introducing the pyridinylmethanone moiety.

Synthetic Approaches to Pyridinyl Ketones

The synthesis of pyridinyl ketones is a well-established field, driven by the prevalence of the pyridine (B92270) motif in pharmaceuticals and natural products. rsc.orgresearchgate.net Strategies range from classical condensation reactions to modern C-H functionalization techniques.

Formation of the Carbonyl Bridge via Pyridine Precursors

Classic methods for synthesizing pyridines often build the ring from acyclic precursors in a way that can incorporate a ketone. The Kröhnke pyridine synthesis, for example, reacts α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.orgpharmaguideline.com This method is valuable for creating 2,4,6-trisubstituted pyridines.

Another established route is the acylation of organometallic pyridine derivatives. For instance, the Grignard reaction of 2-cyanopyridine (B140075) with methylmagnesium iodide can yield 2-acetylpyridine. researchgate.net Similarly, lithiated pyridines can react with a suitable acylating agent, such as an ester or an acid chloride, to form the ketone bridge. These methods rely on the pre-functionalization of the pyridine ring to facilitate the introduction of the carbonyl group.

| Method | Pyridine Precursor | Reagents | Product | Reference |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl, NH₄OAc | 2,4,6-Trisubstituted pyridine | wikipedia.org |

| Grignard Reaction | 2-Cyanopyridine | Grignard reagent (e.g., MeMgI) | Pyridinyl ketone | researchgate.net |

| Acylation | Lithiated pyridine | Ester or Acid Chloride | Pyridinyl ketone | N/A |

Functionalization of Pyridine Rings for Ketone Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic rings without the need for pre-functionalization. rsc.org Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack, a principle exploited in reactions like the Minisci reaction. acs.org This radical-based reaction allows for the introduction of alkyl and acyl groups onto the pyridine ring, typically at the C2 or C4 positions.

Rhodium-catalyzed C-H activation provides another modern avenue for pyridine functionalization. For example, a one-pot rhodium-catalyzed C-H bond functionalization/electrocyclization/dehydration procedure has been developed to synthesize highly substituted pyridines from terminal alkynes and α,β-unsaturated ketoximes. nih.gov Such methods offer novel pathways to construct pyridines with diverse substitution patterns that could be precursors to pyridinyl ketones. These advanced techniques provide direct access to functionalized pyridines, potentially streamlining the synthesis of complex molecules like Pyridazin-3-YL(pyridin-3-YL)methanone.

Convergent and Divergent Synthetic Strategies for the Target Compound

The synthesis of a bi-heteroaryl ketone like this compound can be approached using either convergent or divergent strategies, each offering distinct advantages.

Fragment A Synthesis: Preparation of a pyridazine-3-yl organometallic reagent, such as 3-(tributylstannyl)pyridazine (B2998798) or pyridazin-3-ylboronic acid. This could be achieved from 3-halopyridazine.

Fragment B Synthesis: Preparation of a pyridine-3-carbonyl derivative, such as pyridine-3-carbonyl chloride or a Weinreb amide of nicotinic acid.

Final Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) between Fragment A and Fragment B to form the final ketone product.

This convergent approach is modular, allowing for the synthesis of various analogues by simply changing either the pyridazine or the pyridine fragment.

A divergent synthesis , in contrast, begins with a common intermediate that is progressively modified to create a library of structurally related compounds. wikipedia.org This strategy is ideal for exploring structure-activity relationships. For this compound and its analogues, a divergent approach might start from a central scaffold that can be elaborated into the two different heterocyclic rings. For example, a 1,3,5-tricarbonyl compound could serve as a precursor. Reaction with hydrazine could form a pyridazine ring, while a subsequent or parallel reaction sequence (e.g., Hantzsch-like condensation) on a different part of the molecule could form the pyridine ring. From a common, highly functionalized intermediate, different reaction pathways could be pursued to generate a diverse set of related heteroaryl ketones. nih.gov

Strategies Employing Pyridazine and Pyridine Building Blocks

The construction of complex bi-heterocyclic systems from individual heterocyclic precursors is a fundamental approach in organic synthesis. This strategy relies on the C-C bond-forming reactions between functionalized pyridazine and pyridine rings. A key advantage of this method is the ability to leverage the vast library of commercially available, and often complex, substituted pyridines and pyridazines, allowing for the rapid generation of diverse analogues.

One prominent method involves the inverse-electron-demand Diels-Alder reaction. For instance, the synthesis of 3,6-di(pyridin-2-yl)pyridazines is achieved through the cycloaddition of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) with various acetylenes. nih.gov This reaction, which can be sluggish under conventional heating, is significantly accelerated by microwave irradiation, demonstrating a synergy between building block strategy and modern synthetic technology. nih.gov

Another powerful technique is the use of metal-catalyzed cross-coupling reactions. Thio-substituted pyridazines have been utilized as versatile building blocks for stepwise functionalization. uni-muenchen.de The thioether group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or be transformed to facilitate subsequent cross-coupling. For example, a pyridazine scaffold can be selectively functionalized at different positions using a combination of SNAr reactions and Suzuki cross-coupling, allowing for the controlled introduction of a pyridine moiety. uni-muenchen.de

The general approach involves the preparation of a functionalized pyridazine (e.g., a halopyridazine or a pyridazine triflate) and a pyridine-containing organometallic reagent (e.g., a pyridylboronic acid or a pyridylzinc halide). A palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction, then serves to connect the two heterocyclic units. The subsequent introduction of the carbonyl linker can be achieved through various methods, including oxidation of a methylene (B1212753) bridge or carbonylation reactions.

Sequential Functionalization and Cyclization Approaches

In contrast to coupling pre-formed rings, sequential functionalization and cyclization strategies construct the pyridazine ring from acyclic or monocyclic precursors that already contain the pyridine fragment. This bottom-up approach offers significant control over the substitution pattern of the resulting pyridazine ring.

A common pathway involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives. For the synthesis of pyridazin-3-ones, β-aryl propionic acids can be synthesized via Friedel-Crafts acylation, which are then condensed with hydrazine hydrate to form a 2,3,4,5-tetrahydropyridazine-3-one. asianpubs.org Subsequent oxidation or aromatization yields the desired pyridazinone core.

Another well-established method is the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride. nih.gov This reaction proceeds via a condensation-cyclization sequence to furnish pyridazin-3-one derivatives in excellent yields. The flexibility of this method allows for the incorporation of various substituents on both the arylhydrazono moiety and the active methylene component, enabling the synthesis of a diverse library of pyridazinones.

More complex, multi-step sequences have also been developed. For example, the synthesis of fused systems like imidazo[1,2-b]pyridazines can be achieved through sequential palladium-catalyzed C-H bond functionalization, demonstrating a sophisticated approach to building complex heterocyclic systems from simpler precursors. researchgate.net This highlights the power of sequential reactions where each step sets the stage for the next, culminating in the formation of the target heterocyclic core.

Novel Methodologies and Green Chemistry Principles in Synthesis

The drive towards more efficient, cost-effective, and environmentally benign chemical processes has spurred the adoption of novel methodologies in heterocyclic synthesis. Green chemistry principles, such as the use of alternative energy sources and catalysis, are increasingly being applied to the synthesis of pyridazinone derivatives.

Catalyst-Mediated Transformations for Enhanced Selectivity

Catalysis is a cornerstone of modern organic synthesis and green chemistry, enabling reactions with high efficiency and selectivity while minimizing waste. Transition-metal catalysis, in particular, has been instrumental in developing synthetic routes to complex heterocyclic compounds, including pyridazinones.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. researchgate.net Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination have been extensively used for the functionalization of the pyridazine nucleus. researchgate.netresearchgate.net These reactions allow for the precise and selective introduction of various substituents, including pyridine rings, onto the pyridazine core. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, titania-supported copper(II) chloride has been reported as a robust and recyclable heterogeneous catalyst for the synthesis of related imidazo[1,2-a]pyridines. nih.gov

| Catalyst System | Reaction Type | Role of Catalyst | Reference |

| Palladium Complexes | Suzuki, Heck, Sonogashira | C-C and C-N bond formation, functionalization | researchgate.net, mdpi.com |

| Copper Iodide (CuI) | Domino Reaction | Promotes multicomponent synthesis | nih.gov |

| CuCl2/nano TiO2 | Heterogeneous Catalysis | Enables efficient and recyclable synthesis | nih.gov |

| Gold(I) Chloride (AuCl) | Hydroamination/Cyclization | Catalyzes intramolecular C-N bond formation | mdpi.com |

| TBAI/K2S2O8 | [4+2] Annulation | Promotes pyridazine ring formation | organic-chemistry.org |

Spectroscopic and Structural Elucidation of Pyridazin 3 Yl Pyridin 3 Yl Methanone

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of Pyridazin-3-YL(pyridin-3-YL)methanone is expected to exhibit distinct signals corresponding to the protons on both the pyridazine (B1198779) and pyridine (B92270) rings. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group.

The protons on the pyridine ring are anticipated to appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position of the pyridine ring would likely be the most downfield-shifted due to its proximity to the nitrogen atom and the carbonyl group. The proton at C6 would also be significantly deshielded. The protons at C4 and C5 would appear at relatively higher fields.

For the pyridazine ring, the proton at C6, adjacent to a nitrogen atom, is expected to be the most deshielded proton of this ring system. The protons at C4 and C5 would likely appear as a multiplet, influenced by their neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | 8.8 - 9.2 | d |

| Pyridine H-6 | 8.6 - 8.8 | dd |

| Pyridine H-4 | 8.0 - 8.3 | ddd |

| Pyridine H-5 | 7.4 - 7.6 | dd |

| Pyridazine H-6 | 9.2 - 9.4 | dd |

| Pyridazine H-4 | 8.0 - 8.2 | dd |

| Pyridazine H-5 | 7.7 - 7.9 | dd |

Note: Predicted values are based on the analysis of similar pyridinyl and pyridazinyl ketone structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 180-200 ppm for diaryl ketones.

The carbon atoms of the heterocyclic rings will also exhibit characteristic chemical shifts. In the pyridine ring, the carbons adjacent to the nitrogen (C2 and C6) will be deshielded. Similarly, in the pyridazine ring, the carbons bonded to nitrogen (C3 and C6) will be shifted downfield. The presence of the electron-withdrawing carbonyl group will further influence the chemical shifts of the carbons in both rings, particularly the ipso-carbons (C3 of pyridazine and C3 of pyridine).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 185 - 195 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 123 - 128 |

| Pyridine C-3 | 130 - 135 |

| Pyridazine C-3 | 155 - 160 |

| Pyridazine C-6 | 150 - 155 |

| Pyridazine C-4 | 128 - 132 |

| Pyridazine C-5 | 125 - 130 |

Note: Predicted values are based on the analysis of similar pyridinyl and pyridazinyl ketone structures. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the unambiguous assignment of the proton signals within each aromatic ring. For instance, the correlation between H-4 and H-5 of the pyridine ring would be clearly visible.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the confident assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. For diaryl ketones, this band typically appears in the region of 1650-1680 cm⁻¹. The conjugation of the carbonyl group with the two aromatic rings would likely shift this absorption to a lower wavenumber.

In addition to the carbonyl stretch, the spectrum will display characteristic bands for the C=C and C=N stretching vibrations of the pyridine and pyridazine rings, typically in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O (Ketone) | 1650 - 1680 | Strong |

| C=C/C=N (Ring) | 1400 - 1600 | Medium to Strong |

Note: Predicted values are based on typical ranges for these functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₀H₇N₃O) is approximately 185.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 185. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways would include the loss of the pyridyl or pyridazinyl radicals, leading to the formation of acylium ions. For example, the loss of a pyridyl radical (C₅H₄N) would result in a fragment at m/z 107, while the loss of a pyridazinyl radical (C₄H₃N₂) would give a fragment at m/z 105. Further fragmentation of these ions would also be observed.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ | 185 |

| [M - C₅H₄N]⁺ | 107 |

| [M - C₄H₃N₂]⁺ | 105 |

| [C₅H₄NCO]⁺ | 106 |

| [C₄H₃N₂CO]⁺ | 108 |

Note: Predicted fragmentation is based on common fragmentation patterns of ketones.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules by generating ions with minimal fragmentation. A review of the current scientific literature did not yield specific experimental ESI-MS data for this compound. Characterization via this method would typically be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental formula of a compound by measuring its monoisotopic mass with high accuracy. While experimental HRMS data for this compound is not available in the reviewed literature, the theoretical exact mass can be calculated from its molecular formula, C₁₀H₇N₃O. epa.gov This calculated value serves as a benchmark for experimental verification.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|

Data sourced from the CompTox Chemicals Dashboard. epa.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. However, a search of crystallographic databases indicates that the specific crystal structure of this compound has not been reported. Therefore, the following sections discuss the anticipated structural features based on analyses of related pyridyl-methanone and pyridazine-containing compounds.

Crystal Packing and Intermolecular Interactions

Without an experimentally determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound is not possible. However, the molecular structure suggests that several types of non-covalent interactions would likely govern its solid-state assembly. In related heterocyclic compounds, weak intermolecular C—H⋯N hydrogen bonds and π–π stacking interactions are common and play a significant role in stabilizing the crystal structure. nih.govnih.govresearchgate.net For instance, studies on other pyridyl derivatives show that molecules can be linked into chains or sheets through such interactions. researchgate.netnih.gov The presence of two aromatic rings (pyridine and pyridazine) in the title compound makes π–π stacking a highly probable feature, with potential centroid-to-centroid distances typically in the range of 3.8 Å. nih.gov

Conformations and Torsional Angles of this compound

In similar diaryl methanone (B1245722) structures, the aromatic rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance. The specific values of these torsional angles are crucial for defining the molecule's three-dimensional shape. nih.gov For example, in one related pyridyl methanone compound, the dihedral angle between the central and pendant pyridyl rings was found to be 50.29 (9)°. nih.gov In another, the dihedral angle between a benzene (B151609) and pyridine ring was 74.34 (6)°. nih.gov For this compound, the critical torsional angles would be C(pyridazine)-C(pyridazine)-C(carbonyl)-N(pyridine) and C(pyridazine)-C(carbonyl)-C(pyridine)-C(pyridine). The precise values for these angles remain undetermined in the absence of crystallographic data.

Computational Chemistry and Theoretical Investigations of Pyridazin 3 Yl Pyridin 3 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netresearchgate.net DFT methods calculate the electron density of a system to determine its energy and other properties. mdpi.com For heterocyclic compounds, DFT, particularly with hybrid functionals like B3LYP, has proven effective in predicting molecular geometries, electronic distributions, and reactivity. researchgate.netresearchgate.netsemanticscholar.org

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com This process systematically alters the coordinates of the atoms to find a minimum on the potential energy surface. For molecules with rotatable bonds, such as the bond connecting the pyridazine (B1198779) and pyridine (B92270) rings in Pyridazin-3-YL(pyridin-3-YL)methanone, multiple stable conformers may exist.

Conformational analysis involves identifying these stable conformers and determining their relative energies. Computational methods, such as DFT calculations using basis sets like 6-31G(d,p), are employed to optimize the geometry of possible conformers. researchgate.net The relative Gibbs free energies of these conformers can then be calculated to predict their population distribution at a given temperature. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Table 1: Key Geometric Parameters from a Typical DFT Optimization This table is illustrative of the types of data obtained from geometry optimization.

| Parameter | Description | Typical Expected Value |

|---|

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions of the heterocyclic rings, while the LUMO may be distributed over the electron-withdrawing carbonyl group and the nitrogen atoms.

Table 2: Significance of Frontier Molecular Orbitals

| Orbital | Energy Level | Role in a Reaction | Implication for Reactivity |

|---|---|---|---|

| HOMO | EHOMO | Electron Donor | Regions with high HOMO density are susceptible to electrophilic attack. |

| LUMO | ELUMO | Electron Acceptor | Regions with high LUMO density are susceptible to nucleophilic attack. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicator of Stability | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values.

Typically, red-colored regions represent negative electrostatic potential, indicating electron-rich areas that are favorable for electrophilic attack. bhu.ac.in These are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. Blue-colored regions correspond to positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net For this compound, negative potentials are expected around the nitrogen atoms of both rings and the carbonyl oxygen, while positive potentials are likely found on the hydrogen atoms. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Landscape

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.com

By simulating the molecule for a sufficient period (nanoseconds to microseconds), one can explore its conformational landscape, identifying the most populated conformational states and the transitions between them. This provides a more realistic understanding of the molecule's structure and behavior in a dynamic state, which is crucial for processes like receptor binding or solvation.

Non-Covalent Interaction (NCI) Analysis and QTAIM Studies

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are critical for determining the supramolecular structure and properties of chemical systems. rsc.orgmdpi.com The Non-Covalent Interaction (NCI) index and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational methods for identifying and characterizing these weak interactions. researchgate.netmdpi.com

The NCI method visualizes weak interactions in real space by plotting the reduced density gradient (RDG) versus the electron density. mdpi.com This generates surfaces where colors indicate the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ). researchgate.net The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. researchgate.net

Using QTAIM, the nature of a chemical bond or interaction can be classified based on the topological parameters at the bond critical point. researchgate.net For this compound, intramolecular and intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, as well as π-π stacking between the aromatic rings, can be characterized. rsc.orgnih.gov

Hydrogen Bonds : Characterized by a relatively high electron density (ρ) and a negative value for the total electron energy density (H(r)) at the BCP. mdpi.com

Van der Waals Interactions : Typically show very low values of ρ and have a positive or near-zero value for H(r) at the BCP. mdpi.com

These analyses provide a detailed picture of the forces that govern the molecule's crystal packing and its interactions with other molecules. nih.gov

Table 3: QTAIM Parameters for Characterizing Non-Covalent Interactions This table provides a general guide to interpreting QTAIM results at a Bond Critical Point (BCP).

Aromatic Stacking Interactions (π-π interactions)

There is no specific data in the surveyed literature detailing the aromatic stacking interactions of this compound. General principles of π-π stacking in heterocyclic aromatic compounds suggest that such interactions would play a role in the supramolecular assembly and crystal packing of this molecule. However, without specific computational studies, any discussion would be purely speculative and fall outside the scope of this report.

Prediction of Spectroscopic Parameters via Computational Methods

Detailed computational predictions of the spectroscopic parameters for this compound are not available in the current body of scientific literature.

Theoretical NMR Chemical Shifts and Coupling Constants

No published studies were found that present calculated ¹H or ¹³C NMR chemical shifts or coupling constants for this compound. Such theoretical data is crucial for the structural elucidation and confirmation of synthesized compounds.

Calculated Vibrational Frequencies

Similarly, there is a lack of research providing the calculated vibrational frequencies for this compound. This information, typically obtained through methods like Density Functional Theory (DFT), is essential for interpreting experimental infrared (IR) and Raman spectra.

Chemical Reactivity and Mechanistic Studies of Pyridazin 3 Yl Pyridin 3 Yl Methanone

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group, linking the pyridazine (B1198779) and pyridine (B92270) rings, is a primary site for chemical reactions, particularly nucleophilic additions and redox transformations.

The carbon atom of the carbonyl group in Pyridazin-3-YL(pyridin-3-YL)methanone is electrophilic and is susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of other diaryl ketones. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.

Common nucleophilic addition reactions anticipated for this ketone include:

Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of tertiary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) would add to the carbonyl group to produce tertiary alcohols.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a substituted alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) would result in the formation of a cyanohydrin.

Reduction: The ketone carbonyl group can be readily reduced to a secondary alcohol, Pyridazin-3-YL(pyridin-3-YL)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of related pyridine carboxylic esters with sodium borohydride has been reported, suggesting the feasibility of this reaction researchgate.netresearchgate.net. The general reaction is as follows:

C₁₀H₇N₃O + [H] → C₁₀H₉N₃O

Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) to form 3-(pyridazin-3-ylmethyl)pyridine can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: As a ketone, the carbonyl group in this compound is resistant to further oxidation under standard conditions. However, oxidative cleavage of the C-C bond adjacent to the carbonyl group can occur under harsh conditions. More relevant is the oxidation of the corresponding alcohol back to the ketone using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). The oxidation of related aryl(pyridazinyl)methanols to ketones is a known transformation thieme-connect.de. Furthermore, the synthesis of pyridin-2-yl-methanones through the oxidation of pyridin-2-yl-methanes has been demonstrated, indicating the stability of the resulting ketone moiety to the oxidation conditions nih.gov.

Reactivity of the Pyridazine Ring System

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two adjacent electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack and generally deactivates it towards electrophilic substitution.

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally difficult to achieve due to the deactivating effect of the two nitrogen atoms. The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, the nitrogen atoms can be protonated or coordinate to Lewis acids under typical EAS conditions, which further deactivates the ring. When EAS does occur, it is expected to proceed at positions with the least deactivation.

The pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNA), especially when a good leaving group is present on the ring. The electron-withdrawing nature of the nitrogen atoms stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction libretexts.org. In the absence of a leaving group, nucleophilic attack can still occur, particularly with strong nucleophiles, potentially leading to addition products or ring-opening. The preferred sites for nucleophilic attack on the unsubstituted pyridazine ring are the C4 and C5 positions thieme-connect.de.

Reactivity of the Pyridine Ring System

The pyridine ring, similar to pyridazine, is a π-deficient heterocycle, but with only one nitrogen atom, its reactivity is more nuanced.

Electrophilic Aromatic Substitution: The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). The nitrogen atom deactivates the ring by withdrawing electron density and by forming a positively charged pyridinium ion under acidic reaction conditions, which is strongly deactivating. When substitution does occur, it is highly regioselective, favoring the 3-position (meta to the nitrogen). This is because the intermediates formed from attack at the 2- and 4-positions have a destabilizing resonance structure where the positive charge is on the electronegative nitrogen atom nih.gov.

Nucleophilic Aromatic Substitution: The pyridine ring is more reactive towards nucleophilic aromatic substitution than benzene, particularly at the 2- and 4-positions (ortho and para to the nitrogen) youtube.comyoutube.com. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. The presence of a good leaving group at these positions greatly facilitates the reaction. Even without a leaving group, strong nucleophiles can react with pyridine, as seen in the Chichibabin reaction, where an amino group is introduced at the 2-position with the expulsion of a hydride ion youtube.com.

Electrophilic Aromatic Substitution on Pyridine Moiety

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The pyridine ring, in general, is significantly less reactive towards electrophiles than benzene. This reduced reactivity is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which deactivates the entire ring system. youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the nitrogen atom is readily protonated, forming a pyridinium cation. wikipedia.orgyoutube.com This positive charge dramatically increases the deactivation of the ring, making substitution even more difficult. wikipedia.orgyoutube.com

In this compound, the pyridine ring is substituted at the 3-position by the pyridazin-3-ylmethanone group. This substituent is strongly deactivating due to the electron-withdrawing nature of both the carbonyl group and the pyridazine ring. Consequently, the pyridine moiety in this compound is highly resistant to electrophilic attack, requiring harsh reaction conditions, and typically resulting in low yields. youtube.com

When substitution does occur, it is directed primarily to the positions meta to the nitrogen atom and the existing substituent. For the pyridine ring in this molecule, electrophilic attack would be predicted to occur at the C-5 position, which is meta to the nitrogen (C-1) and meta to the C-3 substituent. Attack at the C-2, C-4, and C-6 positions is disfavored because the cationic intermediates (arenium ions) formed would have a resonance structure that places a positive charge on the carbon adjacent to the already electron-deficient nitrogen atom, a highly unstable arrangement. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Moiety

| Position of Attack | Relationship to Nitrogen | Relationship to Substituent | Predicted Reactivity |

|---|---|---|---|

| C-2 | Ortho | Ortho | Highly Disfavored |

| C-4 | Para | Ortho | Highly Disfavored |

| C-5 | Meta | Meta | Most Likely Product |

Nucleophilic Aromatic Substitution on Pyridine Moiety

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards Nucleophilic Aromatic Substitution (NAS). youtube.com The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. stackexchange.comyoutube.com Attack at these positions allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comnih.gov

For this compound, the presence of the strongly electron-withdrawing pyridazin-3-ylmethanone group at the C-3 position further enhances the ring's susceptibility to nucleophilic attack. This substituent helps to stabilize the negative charge of the Meisenheimer intermediate. Nucleophilic attack is therefore most favored at the C-2, C-4, and C-6 positions of the pyridine ring, provided a suitable leaving group (such as a halide) is present at one of these positions. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form the stable anionic intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.commasterorganicchemistry.com

Table 2: Predicted Reactivity for Nucleophilic Aromatic Substitution on a Halogenated Pyridine Moiety

| Position of Leaving Group | Relationship to Nitrogen | Intermediate Stabilization | Predicted Reactivity |

|---|---|---|---|

| C-2 | Ortho | High (Charge on N) | Favored |

| C-4 | Para | High (Charge on N) | Favored |

| C-5 | Meta | Low (No Charge on N) | Disfavored |

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation using Computational Tools

Modern computational chemistry provides powerful tools for elucidating the complex reaction pathways of heterocyclic compounds. mdpi.com Density Functional Theory (DFT) is a commonly employed method to investigate the mechanisms of electrophilic and nucleophilic aromatic substitution reactions. rsc.org

For this compound, computational studies could be used to map the potential energy surface for various substitution reactions. This involves calculating the energies of reactants, transition states, intermediates, and products. By identifying the transition states and calculating their corresponding activation energies (ΔG‡), the preferred reaction pathway and the regioselectivity of the substitution can be predicted. rsc.org

For instance, a computational study on the nitration (an EAS reaction) of the pyridine moiety would involve modeling the attack of the nitronium ion (NO₂⁺) at each available carbon position (C-2, C-4, C-5, C-6). The calculations would likely confirm that attack at the C-5 position has the lowest activation barrier, corroborating the qualitative predictions. Similarly, for a NAS reaction on a 2-chloro-substituted analogue, DFT calculations could be used to compare the activation barriers for nucleophilic attack at the C-2 versus other positions, providing quantitative support for the observed regioselectivity. nih.gov

Table 3: Hypothetical Calculated Activation Energies (ΔG‡) for Nitration of the Pyridine Moiety

| Position of Attack | Intermediate Stability | Hypothetical ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C-2 | Unfavorable | 45.2 | Kinetically disfavored |

| C-4 | Unfavorable | 43.8 | Kinetically disfavored |

| C-5 | Favorable | 31.5 | Kinetically preferred product |

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Experimental kinetic and thermodynamic studies are essential for validating the mechanisms proposed by theoretical models. Kinetic studies involve measuring the rate of a reaction under varying conditions of temperature, pressure, and reactant concentrations to determine the reaction's rate law and activation parameters.

For a nucleophilic aromatic substitution on a derivative of this compound (e.g., with a leaving group at the 2-position of the pyridine ring), kinetic experiments would likely show a second-order rate law, first order in both the substrate and the nucleophile. This finding would support the proposed bimolecular addition-elimination mechanism. nih.gov By conducting the reaction at different temperatures, an Arrhenius plot can be constructed to determine the experimental activation energy (Ea), providing a valuable point of comparison with computationally derived values.

Thermodynamic studies focus on the energy changes over the entire reaction, determining the relative stability of reactants and products. By measuring the equilibrium constant (Keq) of a reversible reaction, the change in Gibbs free energy (ΔG°) can be calculated. This provides insight into whether a reaction is spontaneous under standard conditions. For most substitution reactions, which are effectively irreversible, thermodynamic parameters can be estimated through calorimetry or calculated using computational methods to understand the driving forces of the transformation.

Table 4: Hypothetical Kinetic and Thermodynamic Data for a NAS Reaction

| Parameter | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| Rate Constant | k | 1.2 x 10⁻³ M⁻¹s⁻¹ | Quantifies reaction speed |

| Activation Energy | Ea | 18.5 kcal/mol | Energy barrier to reaction |

| Enthalpy of Reaction | ΔH° | -25.7 kcal/mol | Exothermic reaction |

| Entropy of Reaction | ΔS° | -5.4 cal/mol·K | Slight increase in order |

Coordination Chemistry of Pyridazin 3 Yl Pyridin 3 Yl Methanone As a Ligand

Metal-Ligand Complexation with Transition Metals

The presence of multiple nitrogen and oxygen atoms within Pyridazin-3-YL(pyridin-3-YL)methanone provides several potential coordination sites, making it a promising candidate for the formation of stable complexes with a variety of transition metals.

Chelation Modes and Coordination Sites (N, O-donors)

This compound possesses three nitrogen atoms—two in the pyridazine (B1198779) ring and one in the pyridine (B92270) ring—and a carbonyl oxygen atom, all of which could potentially act as donor atoms to a metal center. This versatility allows for several possible chelation modes.

The most probable coordination would involve a bidentate chelation, forming a stable five- or six-membered ring with the metal ion. Potential bidentate coordination modes include:

N,N'-chelation: Involving the nitrogen atom of the pyridine ring and one of the adjacent nitrogen atoms of the pyridazine ring. This would result in the formation of a stable five-membered chelate ring.

N,O-chelation: Coordination could occur through the pyridine nitrogen and the carbonyl oxygen, or one of the pyridazine nitrogens and the carbonyl oxygen. This would lead to the formation of a six-membered chelate ring, which is also a favored arrangement in coordination chemistry.

The specific coordination mode adopted would likely depend on several factors, including the nature of the metal ion (hard vs. soft acid), the steric constraints of the ligand, and the reaction conditions.

Table 1: Potential Donor Atoms and Chelation Modes of this compound

| Donor Atom(s) | Ring | Potential Chelation Mode | Resulting Chelate Ring Size |

| Pyridine N, Pyridazine N | Pyridine, Pyridazine | N,N'-bidentate | 5-membered |

| Pyridine N, Carbonyl O | Pyridine, Methanone (B1245722) | N,O-bidentate | 6-membered |

| Pyridazine N, Carbonyl O | Pyridazine, Methanone | N,O-bidentate | 6-membered |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and properties. These would include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O bond to a lower wavenumber would be indicative of the carbonyl oxygen's involvement in coordination. Changes in the vibrational modes of the pyridine and pyridazine rings would also provide evidence of N-coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. Shifts in the resonances of the protons and carbons near the coordination sites would confirm the binding of the ligand.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths, bond angles, and the exact coordination environment of the metal ion. This would definitively establish the chelation mode of the ligand.

Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.

Supramolecular Assemblies Involving this compound

The rigid structure and multiple potential coordination and hydrogen bonding sites of this compound make it an excellent building block for the construction of supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs).

Crystal Engineering of Coordination Polymers and Metal-Organic Frameworks

By acting as a bridging ligand, this compound could link multiple metal centers to form one-, two-, or three-dimensional extended structures. The connectivity of the resulting coordination polymer or MOF would be dictated by the coordination geometry of the metal ion and the specific binding mode of the ligand.

For instance, if the ligand coordinates to two different metal ions through its pyridine and pyridazine nitrogen atoms, it could act as a linear linker, potentially forming 1D chains. If the ligand were to coordinate to three different metal centers, it could act as a trigonal node, leading to the formation of 2D or 3D networks. The design of such materials is a key aspect of crystal engineering, where the predictable coordination behavior of ligands and metals is used to create materials with desired topologies and properties.

Role of Intermolecular Interactions in Supramolecular Structures

Hydrogen Bonding: Although the parent ligand does not have traditional hydrogen bond donors, the possibility of C-H···O and C-H···N interactions exists, which can influence the packing of the molecules in the crystal lattice.

π-π Stacking: The aromatic pyridine and pyridazine rings can engage in π-π stacking interactions, which are significant in directing the self-assembly of the supramolecular structure.

The interplay of these various interactions would determine the final three-dimensional arrangement of the molecules in the solid state.

Derivatives and Analogues of Pyridazin 3 Yl Pyridin 3 Yl Methanone

Synthesis of Substituted Pyridazin-3-YL(pyridin-3-YL)methanone Derivatives

Substitution on the aromatic rings of the core structure is a primary strategy for creating derivatives. This can be achieved by introducing a variety of functional groups that modulate the electronic properties of the molecule.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridazine (B1198779) or pyridine (B92270) rings can significantly influence the reactivity and properties of the resulting derivatives. Synthetic routes developed for analogous pyridazin-3-one systems demonstrate the feasibility of incorporating a wide array of substituents.

For instance, a general and effective method for synthesizing a novel class of pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride. nih.gov This approach yields pyridazin-3-one derivatives with various substituents on the phenyl rings attached to the core. nih.gov These substituents can be categorized based on their electronic effects.

Electron-Donating Groups: These groups increase electron density in the aromatic ring. Examples from related syntheses include methoxy (B1213986) (-OCH3) groups.

Electron-Withdrawing Groups: These groups decrease electron density in the aromatic ring. Common examples include nitro (-NO2) and cyano (-CN) groups, as well as halogens. nih.gov The presence of EWGs on an arylazo moiety has been shown to direct the reaction pathway towards the formation of pyridine derivatives over pyridazinones in some cases. nih.gov

The following table summarizes various substituted pyridazin-3-one derivatives synthesized through established methods, showcasing the diversity of functional groups that can be introduced.

Table 1: Examples of Substituted Pyridazin-3-one Derivatives

| Compound ID | Substituent (Ar) | Substituent (X) | Electronic Effect |

|---|---|---|---|

| 3b | 4-MeO-Ph | 4-NO2-Ph | EDG (Methoxy), EWG (Nitro) |

| 3c | 4-Cl-Ph | 4-NO2-Ph | EWG (Chloro, Nitro) |

| 3i | 4-Cl-3-NO2-Ph | CN | EWG (Chloro, Nitro, Cyano) |

| 3k | 4-MeO-Ph | CN | EDG (Methoxy), EWG (Cyano) |

| 3l | Ph | 4-NO2-Ph | EWG (Nitro) |

Data sourced from studies on pyridazin-3-one synthesis. nih.gov This interactive table illustrates the variety of electronic properties that can be imparted through substitution.

Halogenation and nitration are classic electrophilic aromatic substitution reactions used to introduce halogen and nitro groups, respectively, onto aromatic rings. These reactions are fundamental in medicinal chemistry for creating analogues with altered properties. youtube.commt.com

Halogenation: The selective halogenation of pyridine and pyridazine rings can be challenging due to the electron-deficient nature of these heterocycles. digitellinc.comnih.gov However, methods have been developed to achieve these transformations. For aromatic compounds in general, halogenation with chlorine or bromine often requires a Lewis acid catalyst, such as AlCl₃ or FeBr₃, to increase the electrophilicity of the halogen. mt.com Syntheses of pyridazin-3-one derivatives have successfully incorporated various halogenated phenyl groups, including chloro-, bromo-, and fluoro-substituents. nih.gov Ring-opening halogenation strategies have also been developed for other nitrogen-containing heterocycles like pyrazolopyridines, providing alternative routes to halogenated scaffolds. nih.gov

Nitration: Nitration typically involves treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). stmarys-ca.edumasterorganicchemistry.com This method is effective for a wide range of aromatic and heteroaromatic compounds. researchgate.net In the context of pyridazine chemistry, the nitration of pyridazine 1-oxide has been studied. colab.ws Furthermore, synthetic protocols for pyridazin-3-one derivatives have demonstrated the incorporation of nitrophenyl groups, indicating the viability of nitration reactions on precursors or the final scaffold. nih.gov The concentration of nitric acid can be a critical factor in determining the outcome and selectivity of the nitration reaction on fused pyrimidine (B1678525) derivatives. rsc.org

Table 2: Examples of Halogenated and Nitrated Pyridazinone Derivatives

| Compound ID | Halogen/Nitro Substituent (Ar) | Other EWG (X) |

|---|---|---|

| 3c | 4-Cl-Ph | 4-NO2-Ph |

| 3d | Ph (on N), 4-F-Ph (at C4) | 4-NO2-Ph |

| 3f | 4-Cl-Ph | 4-NO2-Ph |

| 3g | 4-Cl-3-NO2-Ph | 4-NO2-Ph |

| 3h | 4-Cl-3-NO2-Ph | 4-NO2-Ph |

| 3i | 4-Cl-3-NO2-Ph | CN |

This interactive table presents examples from related pyridazinone syntheses where halogen and nitro groups have been successfully incorporated. nih.gov

Structural Modifications at the Methanone (B1245722) Bridge

The carbonyl group of the methanone bridge is a key site for structural modifications, allowing for the introduction of diverse functionalities and changes to the core scaffold's geometry.

The ketone functionality can be transformed into various other groups through standard organic reactions. vanderbilt.eduorganic-chemistry.org For instance, reduction of the ketone would yield a secondary alcohol, (Pyridazin-3-YL)(pyridin-3-YL)methanol. This alcohol could then serve as a precursor for further modifications, such as conversion to halides or ethers.

A prominent reaction for replacing the ketone oxygen is the Wittig reaction, which converts aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.orglumenlearning.com Reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent) would replace the C=O double bond with a C=C double bond, yielding a 1,1-di-heteroarylethene derivative. masterorganicchemistry.com The reactivity of the ylide determines the stereochemistry of the resulting alkene. organic-chemistry.org A related transformation, the aza-Wittig reaction, uses iminophosphoranes to convert ketones into imines (C=N). commonorganicchemistry.com

The carbon atom of the methanone bridge can be a target for the formation of new carbon-carbon bonds, leading to alkylated or arylated derivatives. A standard method to achieve this is through the Grignard reaction. researchgate.net Treatment of this compound with an organomagnesium halide (Grignard reagent) would result in the addition of the organo group to the carbonyl carbon. The initial product is a magnesium alkoxide, which upon acidic workup yields a tertiary alcohol. For example, reacting the parent ketone with 3-pyridylmagnesium bromide would yield a tri-heteroarylmethanol. researchgate.net

Modern cross-coupling reactions also offer sophisticated methods for arylation. Palladium-catalyzed C-H arylation, for instance, has been used for the macrocyclization of biaryl-bridged peptides, demonstrating the power of this technique in complex molecular settings. nih.gov While direct C-H arylation at the methanone carbon is not typical, related strategies involving the coupling of carboxylic acids with organohalides provide pathways to diaryl ketones and could potentially be adapted for further functionalization. nih.gov

Annulation and Fusion Reactions Involving the Core Structure

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be used to construct complex polycyclic systems from the this compound scaffold. The pyridazine and pyridine rings can participate in various cycloaddition and cyclization reactions.

Several strategies exist for the synthesis of pyridazine-fused heterocycles. nih.gov Inverse electron-demand aza-Diels-Alder reactions are a powerful tool, where an electron-deficient diene (like a 1,2,3-triazine (B1214393) or a substituted tetrazine) reacts with a dienophile to form a pyridazine ring. organic-chemistry.orgorganic-chemistry.org The pyridazine or pyridine ring of the title compound could potentially act as the dienophile component in such reactions.

Furthermore, intramolecular cyclization reactions can be designed by first installing appropriate functional groups on the core structure. For example, a derivative with an active methylene group and a suitable leaving group could undergo cyclization to form a new fused ring. The synthesis of pyridazino[6,1-b]quinazolines via a rhodium-catalyzed [5+1] annulation showcases a modern approach where the pyridazine itself acts as a transformable directing group to build a new fused ring. acs.org Similarly, various pyridopyridazine (B8481360) derivatives have been synthesized through condensation/cyclization strategies, demonstrating the versatility of the pyridazine core in constructing fused systems. mdpi.com

Synthesis of Polycyclic Heterocyclic Systems

The construction of polycyclic systems fused to a pyridazine ring often involves the utilization of functionalized pyridazine precursors that can undergo cyclization reactions. A common strategy involves the use of pyridazinones, which can be considered related to pyridazinyl methanones, to build additional rings.

For instance, the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives, a class of polycyclic heterocyclic systems, can be achieved through condensation and cyclization reactions starting from pyridazinone precursors. mdpi.com One approach involves the reaction of 4-methyl pyridazine-6-one with dimethylformamide dimethylacetal (DMF-DMA) to form an enamine intermediate, which can then be treated with aniline (B41778) to construct the fused pyridine ring. mdpi.com Although this example does not start directly from this compound, it illustrates a plausible pathway where the pyridyl group of the methanone could be appropriately functionalized to participate in a similar cyclization.

Another strategy for creating polycyclic systems is through reductive cyclization. For example, 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters can be subjected to reductive cyclization using iron in acetic acid to yield pyridazoquinolinones. mdpi.com This highlights how a substituent on the pyridazine ring can be manipulated to form a new fused ring.

Furthermore, multi-component reactions offer an efficient route to complex heterocyclic systems. While not directly starting from the subject methanone, these reactions demonstrate the principles that could be applied. For instance, a one-pot multicomponent reaction between pyridazine, 2-bromoacetophenones, an acetylenic dipolarophile, and an acid scavenger has been used to synthesize a series of pyrrolo[1,2-b]pyridazines. researchgate.net

The following table summarizes representative examples of synthetic strategies for polycyclic systems related to pyridazine structures.

| Starting Material Type | Reagents and Conditions | Resulting Polycyclic System |

| 4-Methyl Pyridazine-6-one | 1. DMF-DMA2. Aniline | Pyrido[3,4-c]pyridazine derivative |

| 4-(2-Nitrophenyl)-pyridazine-3-carboxylate ester | Fe, Acetic Acid | Pyridazoquinolinone |

| Pyridazine | 2-Bromoacetophenones, Acetylenic dipolarophile, Acid scavenger | Pyrrolo[1,2-b]pyridazine |

Pyrrolo-, Imidazo-, and Thiazolo-fused Derivatives

The synthesis of five-membered heterocyclic rings fused to the pyridazine core, such as pyrrolo, imidazo, and thiazolo systems, is of significant interest due to the diverse biological activities of these scaffolds.

Pyrrolo-fused Derivatives:

The synthesis of pyrrolo[1,2-b]pyridazines can be achieved through several routes, often involving cycloaddition reactions. One of the most productive methods is the 1,3-dipolar cycloaddition between N-ylides generated from pyridazine and acetylenic or olefinic dipolarophiles. researchgate.net Another approach involves the in situ generation of mesoionic 1,3-oxazole-5-ones from 3(2H)pyridazinone acids, which then react with dipolarophiles. nih.gov These methods, while not starting directly from this compound, suggest that conversion of the methanone to a suitable pyridazinium salt or a pyridazinone derivative could open pathways to these fused systems.

A different strategy involves the condensation of a BOC-protected 1-aminopyrrole (B1266607) derivative with α,β-unsaturated ketones, which provides a novel route to pyrrolo[1,2-b]pyridazines. beilstein-journals.orgnih.gov

Imidazo-fused Derivatives:

The formation of the imidazo[1,2-b]pyridazine (B131497) backbone is commonly accomplished through the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.govresearchgate.net The presence of a halogen on the pyridazine ring is often crucial for the success of this reaction, as it directs the alkylation to the desired nitrogen atom for cyclization. nih.gov This suggests that a synthetic pathway from this compound would likely require its conversion to a 3-amino-6-halopyridazine intermediate.

Thiazolo-fused Derivatives:

The synthesis of thiazolo-fused pyridazines can be approached by constructing the thiazole (B1198619) ring onto a pyridazine precursor. For example, spiro[cycloalkane]pyridazinones can be converted to their corresponding thioxo derivatives, which then serve as starting materials for the synthesis of triazolo- and tetrazolo-pyridazines, demonstrating the utility of thionated pyridazines in forming fused sulfur-containing heterocycles. mdpi.com While this does not directly yield a thiazolo-fused system, it points towards a strategy where the carbonyl of this compound could potentially be thionated and then reacted with a suitable reagent to form a fused thiazole ring.

The following table provides an overview of the synthetic approaches to these fused derivatives.

| Fused System | General Synthetic Strategy | Key Intermediates/Precursors |

| Pyrrolo[1,2-b]pyridazine | 1,3-Dipolar Cycloaddition | Pyridazinium N-ylides, Mesoionic oxazolo-pyridazinones |

| Condensation | 1-Aminopyrrole derivatives | |

| Imidazo[1,2-b]pyridazine | Condensation and Cyclization | 3-Amino-6-halopyridazines, α-Haloketones |

| Thiazolo-fused Pyridazine | Thionation and Cyclization | Pyridazinethiones |

Future Directions and Emerging Research Avenues

Advanced Materials Science Applications

The unique architecture of Pyridazin-3-YL(pyridin-3-YL)methanone, which combines an electron-deficient pyridazine (B1198779) ring with a pyridine (B92270) ring, makes it an intriguing candidate for the development of advanced materials. The nitrogen atoms in both heterocyclic rings can act as ligands for metal ions, opening pathways to the creation of novel coordination polymers and metal-organic frameworks (MOFs). The properties of such materials are highly tunable based on the coordination geometry and the choice of metal center. Research into dipyridyl ketone-based coordination polymers has shown the potential for creating complex structures, including helical chains and 2D networks, which can exhibit interesting properties like porosity, luminescence, and catalytic activity. researchgate.net

Furthermore, the π-conjugated system of this compound suggests its potential use in organic electronics. The electron-deficient nature of the pyridazine ring can facilitate its use in developing materials with specific optoelectronic properties. nih.gov The incorporation of such heterocyclic systems can enhance polarizability and modulate the electronic pathways within a material. nih.gov Future research could focus on integrating this compound into the backbone of polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the tuning of electronic properties is crucial. The general class of polyketones, high-performance thermoplastic polymers, demonstrates that ketone functionalities in a polymer backbone can lead to strong intermolecular attractions and high melting points, suggesting that polymers incorporating the rigid this compound unit could possess desirable thermal and mechanical properties. wikipedia.org

Exploration in Chemical Biology (excluding specific biological activities/clinical data)

In the realm of chemical biology, the focus lies on the development of molecular tools to study and manipulate biological systems. The distinct physicochemical properties of the pyridazine and pyridine rings make this compound a valuable scaffold for such applications. nih.gov The pyridazine ring is known for its high dipole moment and robust, dual hydrogen-bonding capacity, which are critical features for molecular recognition. nih.gov

Derivatives of this compound could be developed as molecular probes. For instance, by attaching a fluorophore or a reactive group, this compound could be used to investigate the environment of specific binding sites in biomolecules. The defined geometry and electronic distribution of the molecule would make it a sensitive reporter of its surroundings. The exploration of bipyridine derivatives in chemical biology has shown their utility as building blocks for more complex molecular architectures with specific functions. researchgate.net The unique arrangement of nitrogen atoms in this compound could also be exploited in the design of novel chelating agents for specific metal ions within biological systems, allowing for the study of metalloproteins or for the development of sensors.

Sustainable Synthesis and Industrial Relevance

The industrial viability of any compound is increasingly dependent on the development of sustainable and efficient synthetic routes. For heteroaryl ketones like this compound, green chemistry principles offer a roadmap for future research. Traditional methods for the synthesis of pyridazine and pyridine derivatives can involve harsh reaction conditions and the use of toxic reagents. mdpi.com

Emerging research focuses on metal-free synthesis and the use of more environmentally benign catalytic systems. For instance, the aza-Diels-Alder reaction of 1,2,3-triazines offers a metal-free route to pyridazine derivatives under neutral conditions. organic-chemistry.org Another avenue for sustainable synthesis is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. organic-chemistry.org The development of one-pot multicomponent reactions is also a key strategy in green chemistry, as it reduces the number of synthetic steps and purification procedures, leading to less waste. nih.gov For the synthesis of heteroaryl ketones, methods that avoid protecting groups are also highly desirable from a sustainability perspective. rsc.org Future research in this area will likely focus on developing a scalable, cost-effective, and environmentally friendly synthesis for this compound and its derivatives, which will be crucial for its potential industrial applications.

Theoretical Advancements in Predicting Reactivity and Properties

Computational chemistry and theoretical studies provide powerful tools for predicting the properties and reactivity of novel molecules like this compound, guiding experimental work and accelerating discovery. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. rsc.org Such studies can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are all crucial for predicting the molecule's electronic and optical properties. nih.gov

Theoretical models can also predict the reactivity of the different positions on the pyridazine and pyridine rings towards nucleophilic or electrophilic attack. thieme-connect.de This information is invaluable for planning synthetic modifications of the parent compound. Furthermore, computational studies can simulate the interactions of this compound with metal ions or biological macromolecules, aiding in the design of new materials and chemical biology tools. The advancement of computational methods will allow for more accurate predictions of the properties of complex systems involving this molecule, thereby reducing the need for extensive trial-and-error experimentation and fostering a more rational design approach in its future applications.

Q & A

Q. What are the common synthetic routes for preparing pyridazinyl methanone derivatives, and how can reaction conditions be optimized for high yields?

Pyridazinyl methanones are typically synthesized via coupling reactions between pyridazine and pyridine derivatives. For example, catalytic methods like Suzuki-Miyaura cross-coupling or Ullmann-type reactions can link aryl halides to heterocyclic ketones . Optimization involves adjusting catalysts (e.g., Pd-based systems), temperature (80–120°C), and solvent polarity (DMF or THF) to enhance regioselectivity. Evidence from analogous compounds shows that iodine-catalyzed oxidative cyclization can achieve yields >80% under neat conditions .

Q. How can crystallographic data for pyridazinyl methanones be validated, and what software tools are recommended for structural refinement?

X-ray crystallography remains the gold standard. Data validation includes checking R-factor convergence (<5%), residual electron density, and thermal displacement parameters. The SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement, particularly for handling twinned data or high-resolution structures . For example, manganese complexes with bis(pyridinyl)methanone ligands were refined using SHELXL-2018, achieving R1 values of 0.052 .

Q. What spectroscopic techniques are critical for characterizing pyridazinyl methanones, and how are spectral contradictions resolved?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridazine vs. pyridine proton splitting patterns).

- HRMS : To verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error).

- IR : Ketone C=O stretches (~1650–1700 cm⁻¹). Contradictions (e.g., unexpected splitting in NMR) may arise from rotameric effects or impurities. Comparative analysis with analogs (e.g., imidazo[1,2-a]pyridin-3-yl derivatives) and 2D-COSY can resolve ambiguities .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of pyridazinyl methanones?

Substituents on the pyridazine ring (e.g., electron-withdrawing groups like Cl or NO₂) enhance electrophilicity, potentially improving binding to targets like kinases or GPCRs. For instance, 6-chloro-substituted analogs showed 3-fold higher antileishmanial activity (IC₅₀ = 0.8 µM) compared to unsubstituted derivatives due to increased membrane permeability . Steric hindrance from bulky groups (e.g., tert-butyl) may reduce activity by impeding target engagement .

Q. What computational strategies are effective for predicting the reactivity of pyridazinyl methanones in nucleophilic addition reactions?

DFT calculations (B3LYP/6-31G* level) can model frontier molecular orbitals (FMOs) to predict nucleophilic attack sites. For example, the LUMO localization on the ketone carbon in pyridazinyl methanones correlates with hydride reduction rates. MD simulations further assess solvation effects, revealing THF as optimal for stabilizing transition states .

Q. How can conflicting crystallographic and spectroscopic data for pyridazinyl methanone polymorphs be reconciled?